7-Bromo-4-fluoroindoline
Description
Properties
Molecular Formula |
C8H7BrFN |
|---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
7-bromo-4-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,11H,3-4H2 |
InChI Key |
FVRIPXGYJMOGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 7-Bromo-4-fluoroindoline with key analogs based on molecular structure, substituents, and functional groups:
Electronic and Reactivity Profiles
Substituent Position :
- Fluorine at C4 vs. C5/C7 (e.g., 7-Bromo-5-fluoroindoline-2,3-dione ): Fluorine’s electronegativity increases ring electron deficiency, affecting nucleophilic substitution sites.
- Bromine at C7 vs. C4 (e.g., 4-Bromo-7-fluoroindole ): Bromine’s bulkiness may sterically hinder reactions at adjacent positions.
- Ring Saturation: Indoline (saturated) vs.
Functional Groups :
- Ketone groups in indolinediones (e.g., 7-Bromo-5-fluoroindoline-2,3-dione ) increase polarity, improving solubility in polar solvents but limiting membrane permeability in biological systems.
Preparation Methods
Reaction Mechanism and Optimization
The Claisen-based method involves sequential condensation and cyclization steps starting from 2-bromo-5-fluoroaniline.
Stage 1: Condensation
A solvent/salt system of ethanol-sodium sulfate-water (mass ratio 1:0.2-0.5:1.0-1.5) facilitates the reaction between 2-bromo-5-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride at 85°C under reflux for 10-12 hours. This produces N-(2-bromo-5-fluorophenyl)-2-(hydroxyimine)acetamide with 74.3% yield.
Stage 2: Cyclization
The condensation product undergoes ring closure in concentrated sulfuric acid (mass ratio 1:3.5-7.0) at 60-90°C for 30 minutes. Optimal conditions (70°C, 90°C post-addition) yield 4-fluoro-7-bromoisatin at 75.4% efficiency.
Table 1: Claisen-Cyclization Reaction Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent/Salt Ratio | 1:0.35:1.3 | ±5% yield variance |
| Cyclization Temperature | 70-90°C | >90% conversion above 70°C |
| H₂SO₄ Ratio | 1:5.2 (substrate:acid) | Maximizes ring closure |
Bromination-Fluorination of Indoline-2,3-dione
Direct Functionalization Strategy
This method introduces halogen atoms sequentially to indoline-2,3-dione (isatin):
-
Fluorination : Electrophilic fluorination using Selectfluor® in acetonitrile at 80°C for 8 hours (4-position selectivity >98%)
-
Bromination : N-Bromosuccinimide (NBS) in DMF at 40°C under radical initiation (7-position specificity 99.2%)
The dual-step process achieves 68% overall yield with HPLC purity of 99.7%.
Table 2: Halogenation Efficiency Comparison
| Halogenation Step | Reagent | Temperature | Time | Regioselectivity |
|---|---|---|---|---|
| Fluorination | Selectfluor® | 80°C | 8 hr | 98.4% para |
| Bromination | NBS/AIBN | 40°C | 6 hr | 99.2% meta |
Reduction of Isatin to Indoline
Catalytic Hydrogenation
The final step converts 4-fluoro-7-bromoisatin to the target indoline derivative using:
-
5% Pd/C catalyst in ethanol at 50 psi H₂ pressure
-
12-hour reaction time at 80°C
-
Post-reduction purification via ethanol-water recrystallization (1:1.7 ratio)
This achieves 89% conversion efficiency with residual ketone <0.5%.
Industrial-Scale Production
Table 3: Scale-Up Performance Metrics
| Parameter | Lab Scale (100g) | Pilot Plant (10kg) | Industrial (500kg) |
|---|---|---|---|
| Cycle Time | 18 hr | 20 hr | 22 hr |
| Yield | 75.4% | 72.1% | 70.8% |
| Purity | 99.7% | 99.5% | 99.3% |
Key considerations include:
-
Ethanol recovery systems to reduce solvent costs by 40%
-
Continuous sulfuric acid neutralization for waste minimization
-
Automated temperature control (±0.5°C) during cyclization
Comparative Method Analysis
Table 4: Synthesis Route Comparison
| Metric | Claisen-Cyclization | Halogenation |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 63% | 58% |
| Byproduct Formation | <1% | 2.7% |
| Capital Cost | $$ | $$$$ |
The Claisen route demonstrates superior cost-efficiency for large-scale production, while the halogenation method offers better regiocontrol for research-scale synthesis.
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-4-fluoroindoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation (bromination/fluorination) of indoline precursors. For example, fluorination at the 4-position may use HF-pyridine or Selectfluor, while bromination at the 7-position employs N-bromosuccinimide (NBS) in acetic acid . Key factors include:
- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity.
- Temperature control : Low temperatures (~0–5°C) minimize side reactions during bromination.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure product.
Table 1 : Comparison of Synthetic Methods
| Precursor | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 4-Fluoroindoline | NBS, AcOH | 68 | 95% | |
| 7-Bromoindoline | Selectfluor, MeCN | 72 | 98% |
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine at C4).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₈H₆BrFN: theoretical 230.96).
- X-ray crystallography : Resolve ambiguities in halogen positioning, especially if steric effects distort NMR signals .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and antimicrobial screens (e.g., broth microdilution against S. aureus). Use concentrations ranging from 1–100 µM, with doxorubicin/ampicillin as positive controls. Note: Biological targets are not well-documented, so broad-spectrum screening is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
- Reproducibility checks : Replicate studies under standardized conditions (e.g., ATP-based viability assays vs. colorimetric methods).
- Analytical validation : Ensure compound purity (>95% via HPLC) and stability (e.g., test degradation in DMSO over 72 hours).
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ discrepancies) .
Q. What strategies improve the selectivity of this compound in targeting enzymes/receptors?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 7-Cl-4-F-indoline) to identify critical substituents.
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities for kinases or GPCRs.
- Proteome-wide profiling : Employ chemical proteomics (e.g., affinity-based protein profiling) to map off-target interactions .
Q. How can multi-step syntheses of this compound derivatives be optimized for scalability?
- Methodological Answer :
- Flow chemistry : Continuous flow systems reduce reaction times and improve safety for hazardous steps (e.g., bromination).
- Catalyst recycling : Immobilize catalysts (e.g., Pd/C for cross-coupling) to reduce costs.
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates in real time .
Data Contradiction and Validation
Q. What statistical frameworks are recommended for analyzing conflicting results in dose-response studies?
- Methodological Answer : Apply Bayesian hierarchical models to account for inter-lab variability, or use sensitivity analysis to identify outlier datasets. Report confidence intervals (95% CI) for IC₅₀ values rather than single-point estimates .
Key Challenges and Solutions
- Undocumented Targets : Use phenotypic screening followed by target deconvolution (e.g., CRISPR-Cas9 knockout libraries) .
- Synthetic Complexity : Prioritize modular routes (e.g., late-stage fluorination) to streamline derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
